molecular formula C10H20ClFN2O2 B3115588 tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride CAS No. 2101775-09-9

tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride

Cat. No. B3115588
CAS RN: 2101775-09-9
M. Wt: 254.73
InChI Key: ZFUOQMCJMKAZMC-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The molecule also contains a carbamate group (OC(O)N), which is a functional group derived from carbamic acid and has wide applications in organic synthesis .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • 4-Fluoropyrrolidine Derivatives : N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, related to tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride, have significant applications in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. Their synthesis involves a stereospecific double fluorination process, which simplifies the steps needed for preparation of these derivatives for medicinal purposes (Singh & Umemoto, 2011).

Structural Studies and Synthesis

  • Carbamate Derivatives : Carbamate derivatives, including tert-butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate, are part of a family of isostructural compounds studied for their unique crystal structures. These compounds exhibit bifurcated hydrogen and halogen bonds, crucial for understanding molecular interactions and designing new molecules (Baillargeon et al., 2017).

Intermediates in Pharmaceutical Synthesis

  • Synthesis of Biologically Active Compounds : This compound is an important intermediate in the synthesis of several biologically active compounds, such as omisertinib (AZD9291). The synthesis method has been optimized for higher yields, demonstrating its significance in pharmaceutical research (Zhao et al., 2017).

Reactions and Chemical Transformations

  • DTBB-Catalysed Reactions : The reaction involving tert-butyl carbamates, including tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate, with lithium powder and DTBB (4,4′-di-tert-butylbiphenyl) as a catalyst, leads to functionalized carbamates. These reactions are significant for creating substituted 1,2-diols, a key step in many synthetic processes (Ortiz et al., 1999).

Crystallography and Molecular Interactions

  • Carbamate Derivative Crystal Structures : Carbamate derivatives, including tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate, have been studied for their crystal structures, which offer insights into hydrogen bonding and molecular interactions. These studies are crucial for understanding the physical and chemical properties of these compounds (Das et al., 2016).

properties

IUPAC Name

tert-butyl N-[[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUOQMCJMKAZMC-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride
Reactant of Route 2
tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride
Reactant of Route 3
tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride
Reactant of Route 4
tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride
Reactant of Route 5
tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride
Reactant of Route 6
tert-Butyl (((2S,4S)-4-fluoropyrrolidin-2-yl)methyl)carbamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.